molecular formula C21H18F3N3O3S B7806153 Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone

Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone

Cat. No.: B7806153
M. Wt: 449.4 g/mol
InChI Key: ZLSQGIUMIDTVML-UHFFFAOYSA-N
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Description

Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H18F3N3O3S and its molecular weight is 449.4 g/mol. The purity is usually 95%.
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Biological Activity

Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone, identified by its CAS number 796096-78-1, is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR), supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a quinoline core linked to a piperazine moiety through a sulfonyl group. Its molecular formula is C19H18F3N3O2SC_{19}H_{18}F_3N_3O_2S, which indicates the presence of trifluoromethyl and sulfonyl functionalities that are often associated with enhanced biological activity.

Anticancer Properties

Research has shown that quinoline derivatives exhibit notable anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies:

  • Cytotoxicity Assessment : In vitro studies have demonstrated that quinoline derivatives can inhibit cell proliferation in several cancer types. For instance, a related study on 2-(trifluoromethyl)quinolin-4-amine derivatives showed promising results against prostate (PC3), leukemia (K562), and cervical (HeLa) cancer cells, with IC50 values indicating effective inhibition at low concentrations .
    Cell LineIC50 Value (μM)
    PC30.5
    K5620.7
    HeLa0.6
  • Mechanism of Action : The mechanism of action for quinoline derivatives often involves the inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis. This was evidenced by studies showing that treatment with these compounds resulted in G2/M phase arrest and downregulation of cyclins involved in cell cycle progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Modifications to the quinoline core or substituents can significantly impact their pharmacological properties.

Key Findings:

  • Trifluoromethyl Substitution : The introduction of trifluoromethyl groups has been linked to increased lipophilicity and improved binding affinity to target proteins, enhancing anticancer efficacy .
  • Piperazine Linkage : The piperazine moiety contributes to the overall stability and bioavailability of the compound, making it a favorable scaffold for drug design.

Pharmacokinetics and Toxicity

Evaluating the pharmacokinetic properties is essential for understanding the potential clinical applications of quinoline derivatives. Studies indicate that these compounds generally exhibit favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

PropertyFindings
AbsorptionHigh oral bioavailability
DistributionWide tissue distribution
MetabolismPrimarily hepatic via cytochrome P450
ExcretionRenal excretion as metabolites
ToxicityLow cardiotoxicity; some mutagenic risks

Properties

IUPAC Name

quinolin-2-yl-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3S/c22-21(23,24)16-6-2-4-8-19(16)31(29,30)27-13-11-26(12-14-27)20(28)18-10-9-15-5-1-3-7-17(15)25-18/h1-10H,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSQGIUMIDTVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=NC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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